![molecular formula C15H22ClNO5S2 B2437714 3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 1797639-96-3](/img/structure/B2437714.png)
3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine
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Description
3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrolidine derivative that has been synthesized using various methods. Its unique chemical structure and properties make it a promising candidate for research in the fields of pharmacology and biochemistry.
Scientific Research Applications
Organic Synthesis and Catalysis
The compound is part of a class of substances used in organic synthesis and catalysis. For instance, tert-butylsulfonyl derivatives have been shown to be pivotal in the synthesis of complex organic molecules due to their reactive sulfonyl group. These compounds serve as intermediates in the preparation of pyrroles, pyrrolidines, and other nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals production. The tert-butylsulfonyl group often plays a role in protecting nitrogen or facilitating reactions through increased steric bulk or electron-withdrawing effects, enhancing the yields and selectivity of synthetic transformations (Gontcharov, Liu, & Sharpless, 1999).
properties
IUPAC Name |
3-tert-butylsulfonyl-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO5S2/c1-15(2,3)23(18,19)12-7-8-17(10-12)24(20,21)14-9-11(16)5-6-13(14)22-4/h5-6,9,12H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOVZWQOYSDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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